molecular formula C20H17Cl2N3O5S2 B2896203 1-(2,4-Dichlorophenyl)-2-((5-(3-(morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 748790-75-2

1-(2,4-Dichlorophenyl)-2-((5-(3-(morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2896203
CAS No.: 748790-75-2
M. Wt: 514.39
InChI Key: BYXGYDDLGYPZLT-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-((5-(3-(morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound characterized by its unique molecular structure. This compound features a dichlorophenyl group, a morpholinosulfonyl group, and an oxadiazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the dichlorophenyl group. The initial step may include the chlorination of phenol to produce 2,4-dichlorophenol

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: The compound could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of the morpholinosulfonyl group suggests potential activity as an enzyme inhibitor, while the oxadiazole ring may contribute to binding affinity and specificity.

Comparison with Similar Compounds

  • 2,4-Dichlorophenol: A simpler compound with similar chlorophenyl groups.

  • Morpholinosulfonic acid: A compound with a similar morpholinosulfonyl group.

  • Oxadiazole derivatives: Compounds containing oxadiazole rings with varying substituents.

Uniqueness: 1-(2,4-Dichlorophenyl)-2-((5-(3-(morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone stands out due to its combination of functional groups, which may confer unique chemical and biological properties compared to its similar counterparts.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O5S2/c21-14-4-5-16(17(22)11-14)18(26)12-31-20-24-23-19(30-20)13-2-1-3-15(10-13)32(27,28)25-6-8-29-9-7-25/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXGYDDLGYPZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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